molecular formula C9H8BrN3 B13680335 (8-Bromoquinoxalin-5-yl)methanamine

(8-Bromoquinoxalin-5-yl)methanamine

Cat. No.: B13680335
M. Wt: 238.08 g/mol
InChI Key: SIHTYAJMPDPBNV-UHFFFAOYSA-N
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Description

(8-Bromoquinoxalin-5-yl)methanamine is a chemical compound that belongs to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 8-substituted quinolines, which can be achieved using bromine or other brominating agents under controlled conditions . The resulting brominated quinoxaline is then subjected to nucleophilic substitution reactions to introduce the methanamine group.

Industrial Production Methods

Industrial production of (8-Bromoquinoxalin-5-yl)methanamine may involve large-scale bromination and substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(8-Bromoquinoxalin-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding quinoxalin-5-ylmethanamine.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, quinoxalin-5-ylmethanamine, and various substituted quinoxalines depending on the nucleophile used .

Mechanism of Action

The mechanism of action of (8-Bromoquinoxalin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methanamine group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can interact with receptors, modulating signal transduction pathways and cellular responses .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

(8-bromoquinoxalin-5-yl)methanamine

InChI

InChI=1S/C9H8BrN3/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H,5,11H2

InChI Key

SIHTYAJMPDPBNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CN)N=CC=N2)Br

Origin of Product

United States

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